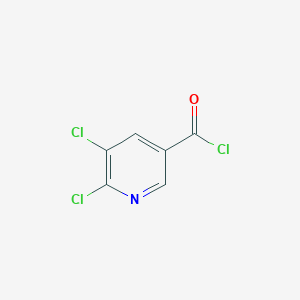

5,6-dichloropyridine-3-carbonyl Chloride

Vue d'ensemble

Description

5,6-dichloropyridine-3-carbonyl Chloride is a chemical compound that belongs to the pyridine class . It is used as an intermediate for animal growth promoters . It is a versatile reagent used in the synthesis of organic compounds.

Synthesis Analysis

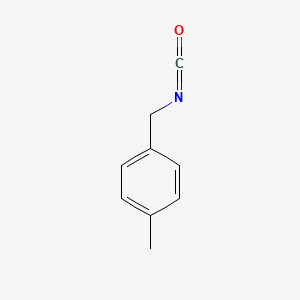

The synthesis of 5,6-dichloropyridine-3-carbonyl Chloride involves the use of 5-chloropicolinic acid and N,N- dimethylformamide in dichloromethane, followed by the addition of oxalyl chloride . The reaction mixture is then allowed to warm up to room temperature and stirred at that temperature for two hours .Molecular Structure Analysis

The molecular formula of 5,6-dichloropyridine-3-carbonyl Chloride is C6H2Cl3NO . The molecular weight is 210.4 g/mol . The InChI code is 1S/C6H2Cl3NO/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H . The Canonical SMILES is C1=C(C=NC(=C1Cl)Cl)C(=O)Cl .Chemical Reactions Analysis

5,6-dichloropyridine-3-carbonyl Chloride can undergo radical attack of the reactive OH(•) species on the carbonyl group followed by the corresponding N-C or C-C bond cleavages and recyclization with formation of the pyrrol structures substituted with carboxylic groups .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-dichloropyridine-3-carbonyl Chloride include a density of 1.582 g/cm3 , a boiling point of 265.2ºC at 760 mmHg , and a flash point of 114.2ºC . The compound has a topological polar surface area of 30 Ų and a complexity of 164 .Applications De Recherche Scientifique

- “5,6-dichloropyridine-3-carbonyl Chloride” is a chemical compound with the CAS Number: 54127-29-6 .

- It is typically stored at room temperature and has a molecular weight of 210.45 .

- This compound is often used in the synthesis of various novel compounds. For instance, it has been utilized to synthesize 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds.

- Agricultural Industry

- Pharmaceutical Industry

- Chemical Synthesis

- When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine .

- Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .

- When 2-hydroxypyridine was first synthesized, it was by chlorinating it with phosphoryl chloride, yielding 2-chloropyridine .

- Agricultural Industry

- Pharmaceutical Industry

- Chemical Synthesis

- When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine .

- Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .

- When 2-hydroxypyridine was first synthesized, it was by chlorinating it with phosphoryl chloride, yielding 2-chloropyridine .

Safety And Hazards

Propriétés

IUPAC Name |

5,6-dichloropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEAAWXZOUGYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381954 | |

| Record name | 5,6-dichloropyridine-3-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dichloropyridine-3-carbonyl Chloride | |

CAS RN |

54127-29-6 | |

| Record name | 5,6-dichloropyridine-3-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

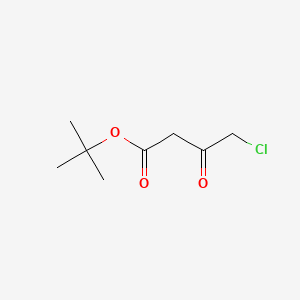

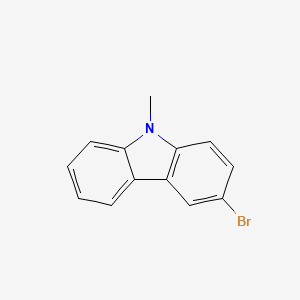

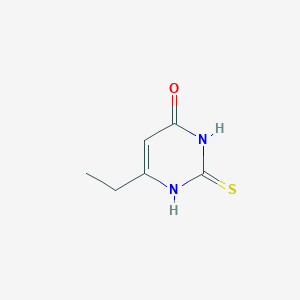

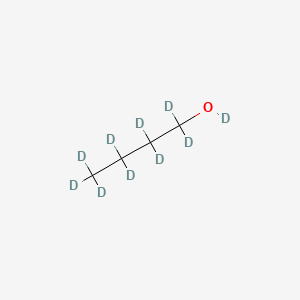

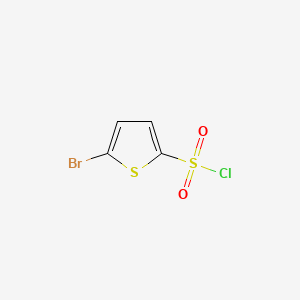

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.